molecular formula C11H15N3O B13297589 1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13297589
M. Wt: 205.26 g/mol
InChI Key: GHZSCTNPMWHBCL-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an amine group The compound also contains a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and amination steps.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated pyrazoles, alkylated or arylated derivatives.

Scientific Research Applications

1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring.

    1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrrol-4-amine: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness: 1-Methyl-N-[1-(5-methylfuran-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and furan rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-8-4-5-11(15-8)9(2)13-10-6-12-14(3)7-10/h4-7,9,13H,1-3H3

InChI Key

GHZSCTNPMWHBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2=CN(N=C2)C

Origin of Product

United States

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